Acaricidal agent-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

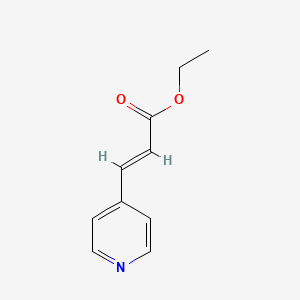

Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZPCWYIRGIXJP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and isolation of Acaricidal agent-1

An In-depth Technical Guide on the Discovery and Isolation of Acaricidal Agent-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a novel compound identified for its potent activity against economically significant mite species. This compound, chemically identified as ethyl 3-(pyridin-3-yl)acrylate, emerged from a focused screening of cinnamic acid derivatives. This guide details its discovery, synthesis, bioactivity, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development purposes.

Introduction and Discovery

This compound (also referred to as Compound 34) is a synthetic derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. The discovery was part of a broader research initiative to explore the structure-activity relationships of cinnamic acid analogues as potential high-efficacy acaricides.[1][2] The research focused on modifying the core structure of cinnamic acid to enhance its potency against parasitic mites, specifically Psoroptes cuniculi, the rabbit ear mite which causes significant economic losses in commercial rabbit breeding.[1] The pyridine-containing ester, this compound, was identified as a lead compound due to its significant in vitro efficacy.

Synthesis and Isolation

The synthesis of this compound (ethyl 3-(pyridin-3-yl)acrylate) is achieved through a standard esterification or condensation reaction. While the specific protocol from the original discovery provides the most accurate method, a generalized and reliable procedure based on established organic chemistry principles, such as the Knoevenagel condensation, is detailed below.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative method for synthesizing ethyl 3-(pyridin-3-yl)acrylate.

Materials:

-

Ethyl cyanoacetate (B8463686)

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Deionized water

-

Standard laboratory glassware (e.g., round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 50 mL of ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of piperidine (approximately 0.5 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water while stirring. A solid precipitate of the crude product will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water. The crude product is then purified by recrystallization from ethanol to yield the final this compound as a solid.[3]

References

Bifenazate: A Technical Guide to a Selective Carbamate Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate (B1666992) is a selective carbazate (B1233558) acaricide highly effective against a wide range of phytophagous mites. It functions as a potent positive allosteric modulator of the γ-aminobutyric acid (GABA) receptor in the mite nervous system, leading to rapid cessation of feeding and subsequent paralysis. Its unique mode of action and selectivity make it a valuable tool in integrated pest management (IPM) and resistance management programs. This guide provides an in-depth overview of bifenazate's target species, spectrum of activity, mechanism of action, and detailed experimental protocols for its evaluation.

Target Species and Spectrum of Activity

Bifenazate demonstrates broad-spectrum efficacy against numerous economically important mite species across various life stages, including eggs, larvae, nymphs, and adults.[1] Its primary targets are spider mites of the Tetranychidae family.

Key Target Species:

-

Two-spotted spider mite (Tetranychus urticae) : A major pest in a wide variety of agricultural and ornamental crops.[1] Bifenazate is effective against both susceptible and resistant populations of T. urticae.[2][3]

-

European red mite (Panonychus ulmi) : A significant pest in apple and other fruit orchards.[1][4]

-

Citrus red mite (Panonychus citri) : A major pest in citrus cultivation.[4][5]

-

Pacific spider mite (Tetranychus pacificus) : A pest of various crops, including grapes and almonds.[1]

-

Truncate spider mite (Tetranychus truncatus) : A pest of various agricultural crops in Asia.[6]

Bifenazate is also effective against other mite species, including broad mites and rust mites.[1]

Selectivity:

A key feature of bifenazate is its selectivity, with low toxicity to many beneficial insects and predatory mites, making it compatible with IPM programs.[1][7] Studies have shown that predatory mites such as Phytoseiulus persimilis, Neoseiulus californicus, and Euseius amissibilis can survive treatment with bifenazate.[5][8]

Quantitative Efficacy Data

The efficacy of bifenazate is typically quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. These values can vary depending on the target species, life stage, and bioassay method.

| Target Species | Life Stage | Bioassay Method | LC50 (mg a.i./L) | Reference |

| Tetranychus urticae | Adult Females | Direct Contact | 4.13 | [8] |

| Tetranychus urticae | Adult Females | Residual Contact | 5.89 | [8] |

| Tetranychus urticae | Eggs | Dip Method | 5.1 - 40.0 | [9] |

| Tetranychus truncatus | Adult Females | Not Specified | 2.591 | [6] |

| Target Species | Life Stage | Bioassay Method | LC90 (mg a.i./L) | Reference |

| Tetranychus urticae | Not Specified | Not Specified | 73.4 - 170.2 | [9] |

| Tetranychus truncatus | Adult Females | Not Specified | 24.792 | [6] |

Mechanism of Action: GABA Receptor Modulation

The primary mode of action of bifenazate is the positive allosteric modulation of GABA-gated chloride channels in the nervous system of mites.[10]

-

GABA Binding : The neurotransmitter GABA binds to its receptor on the postsynaptic membrane.

-

Chloride Channel Opening : This binding opens a chloride ion (Cl-) channel, allowing Cl- ions to flow into the neuron.

-

Hyperpolarization : The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

-

Bifenazate Modulation : Bifenazate and its active metabolite, diazene, bind to a site on the GABA receptor distinct from the GABA binding site.[10] This binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening.[10][11]

-

Paralysis and Death : The enhanced inhibitory signal leads to rapid paralysis and cessation of feeding in the mites, ultimately resulting in death.[7][10]

Mechanism of action of Bifenazate on the mite GABA receptor.

Experimental Protocols

Standardized bioassays are crucial for determining the efficacy of acaricides like bifenazate. The following are detailed methodologies for common in vitro assays.

Leaf-Dip Bioassay for Adult Mites

This method assesses the contact and/or ingestion toxicity of bifenazate to adult mites.

Materials:

-

Bifenazate stock solution and serial dilutions

-

Host plant leaves (e.g., bean, strawberry)

-

Petri dishes

-

Filter paper

-

Fine paintbrush

-

Mite-rearing colony (Tetranychus urticae)

-

Stereomicroscope

Procedure:

-

Prepare a series of bifenazate concentrations and a control (e.g., water with a surfactant).

-

Excise leaf discs and dip them into the respective test solutions for a standardized time (e.g., 5-10 seconds).

-

Allow the leaf discs to air dry completely.

-

Place the dried leaf discs, adaxial side up, on moistened filter paper in Petri dishes.

-

Using a fine paintbrush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Calculate mortality rates and determine LC50/LC90 values using probit analysis.

Vial Bioassay for Residual Toxicity

This method evaluates the toxicity of bifenazate residues to mites.[12]

Materials:

-

Glass vials (e.g., 20 mL scintillation vials)

-

Bifenazate stock solution and serial dilutions in a volatile solvent (e.g., acetone)

-

Pipettes

-

Vial roller or rotator

-

Mite-rearing colony

-

Fine paintbrush

-

Stereomicroscope

Procedure:

-

Prepare serial dilutions of bifenazate in a volatile solvent.

-

Pipette a known volume of each dilution into a glass vial. Include a solvent-only control.

-

Roll the vials on a rotator at room temperature until the solvent has completely evaporated, leaving a uniform residue on the inner surface.[13]

-

Transfer a known number of adult mites into each coated vial using a fine paintbrush.

-

Cap the vials (with ventilation) and incubate under controlled conditions.

-

Assess mortality at specified intervals (e.g., 24, 48 hours).

-

Calculate mortality and determine lethal concentrations.

Workflow for acaricide bioassays.

Conclusion

Bifenazate is a highly effective and selective acaricide with a unique mode of action that makes it a critical tool for managing mite pests in various agricultural and horticultural systems. Its compatibility with IPM programs, due to its low impact on beneficial arthropods, further enhances its value. Understanding its target spectrum, mechanism of action, and proper methods for efficacy evaluation is essential for its responsible and sustainable use in mitigating the economic impact of phytophagous mites.

References

- 1. pomais.com [pomais.com]

- 2. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 3. Bifenazate: An Important Tool in Modern Mite Management Strategies - Hylanda Chemical [hylandachemical.com]

- 4. esvpub.com [esvpub.com]

- 5. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www1.montpellier.inra.fr [www1.montpellier.inra.fr]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Comparative toxicity of abamectin and Bifenazate against the predatory mite, Euseius amissibilis and its prey Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

- 12. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]

- 13. New bioassay cage methodology for in vitro studies on Varroa destructor and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Novel Formamidine Acaricides: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of acaricide resistance in key mite and tick species necessitates the continuous development of novel chemical entities with distinct modes of action. Formamidine (B1211174) acaricides, a class of compounds known for their unique mechanism targeting the octopamine (B1677172) receptor in arthropods, represent a promising avenue for innovation in pest management. This technical guide provides a comprehensive literature review of recent advancements in the field of novel formamidine acaricides, with a focus on their synthesis, biological activity, and the experimental methodologies employed in their evaluation.

Core Concepts: Mode of Action and Resistance

Formamidine acaricides, with the most notable example being amitraz (B1667126), exert their primary effect by acting as agonists at octopamine receptors in the nervous system of mites and ticks.[1][2] Octopamine, a neurotransmitter, neuromodulator, and neurohormone in invertebrates, is analogous to noradrenaline in vertebrates.[1] The binding of formamidines to these receptors disrupts normal nerve function, leading to a cascade of physiological and behavioral effects, including hyperexcitation, loss of coordination, cessation of feeding, and ultimately, death.[1][2] This distinct mode of action provides a valuable tool for managing resistance to other acaricide classes that target more common sites like sodium channels or acetylcholinesterase.[1]

However, resistance to formamidines, particularly amitraz, has been reported in various tick species. The primary mechanisms of resistance are believed to involve metabolic detoxification through enzymes such as cytochrome P450 monooxygenases and changes in the target octopamine receptor that reduce binding affinity.[3][4]

Advancements in Novel Formamidine Acaricides

While amitraz remains a widely used formamidine, research into novel derivatives continues in an effort to overcome resistance and improve efficacy. The synthesis of new formamidine compounds often involves the reaction of substituted anilines with formamide (B127407) derivatives in the presence of an acid halide or through catalyst-free and solvent-free systems. A plausible general mechanism for the formation of N-sulfonyl formamidines involves a Michael addition followed by [3+2] cycloaddition and subsequent retro-[3+2]-cycloaddition.

dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Amine [label="Amine"]; Ynone [label="Terminal Ynone"]; SulfonylAzide [label="Sulfonyl Azide"]; Intermediate5 [label="Intermediate 5\n(4-morpholinobut-3-en-2-one)"]; Intermediate6 [label="Intermediate 6\n(1,2,3-triazoline)"]; Product [label="N-sulfonyl formamidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side-product\n(1-diazopropan-2-one)"];

Amine -> Intermediate5; Ynone -> Intermediate5; Intermediate5 -> Intermediate6; SulfonylAzide -> Intermediate6; Intermediate6 -> Product; Intermediate6 -> SideProduct; } dot Caption: Plausible reaction mechanism for the synthesis of N-sulfonyl formamidines.

Recent studies have explored the synthesis and acaricidal activities of various novel N-aryl formamidines and related compounds. While specific quantitative data for a wide range of novel compounds remains limited in publicly accessible literature, the general approach involves structure-activity relationship (SAR) studies to optimize the acaricidal potency. These studies systematically modify the substituents on the aromatic rings and the formamidine core to identify moieties that enhance binding to the octopamine receptor and increase toxicity to the target pests.

Quantitative Acaricidal Efficacy

A critical aspect of evaluating novel acaricides is the determination of their lethal concentration (LC50), which is the concentration required to kill 50% of a test population. This data allows for the direct comparison of the potency of different compounds.

Table 1: Acaricidal Activity of Selected Novel Acaricides Against Tetranychus cinnabarinus

| Compound Class | Compound ID | Target Species | LC50 (mg/L) | Reference |

| Phenylpyrazole Analogues | A12 | Tetranychus cinnabarinus | 0.58 - 0.91 | [5] |

| Phenylpyrazole Analogues | A15 | Tetranychus cinnabarinus | 0.29 | [5] |

| Phenylpyrazole Analogues | A17 | Tetranychus cinnabarinus | 0.58 - 0.91 | [5] |

| 2,4-diphenyl-1,3-oxazolines | Compound with phthalimidyl group | Tetranychus cinnabarinus | < 0.088 (larvae), < 0.128 (eggs) | [6] |

| 2,4-diphenyl-1,3-oxazolines | Compounds with substituted indolyl group | Tetranychus cinnabarinus | < 0.088 (larvae), < 0.128 (eggs) | [6] |

Note: The table includes data on novel acaricide classes other than formamidines to provide a comparative context for acaricidal efficacy, due to the limited availability of specific LC50 values for novel formamidine compounds in the reviewed literature.

Experimental Protocols

The evaluation of novel formamidine acaricides involves a series of standardized and specialized experimental protocols to determine their efficacy and mode of action.

Synthesis of Novel Formamidines

The synthesis of novel N-sulfonyl formamidines can be achieved through a catalyst-free and solvent-free reaction.

Experimental Workflow for Synthesis:

A typical procedure involves the slow addition of a terminal ynone to a mixture of an amine and a sulfonyl azide at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the resulting N-sulfonyl formamidine is purified, often using column chromatography.

Acaricide Bioassays

Standardized bioassays are crucial for determining the toxicity of novel compounds to target mite species. Two common methods are the Larval Packet Test (LPT) and the Adult Immersion Test (AIT).

Detailed Methodology for Larval Packet Test (LPT):

-

Preparation of Test Solutions: The novel formamidine compound is dissolved in an appropriate solvent, typically a mixture of an organic solvent like trichloroethylene (B50587) and an oil such as olive oil, to create a stock solution. A series of dilutions are then prepared from this stock solution.

-

Impregnation of Filter Paper: A defined volume (e.g., 0.67 mL) of each dilution is applied evenly to a piece of filter paper or nylon fabric (e.g., 7.5 x 8.5 cm). A control packet is treated with the solvent mixture only. The treated papers are allowed to air-dry to ensure the evaporation of the volatile solvent.

-

Introduction of Larvae: Approximately 100 mite larvae, typically 10-20 days old and exhibiting negative geotaxis, are placed inside each folded and sealed packet.

-

Incubation: The packets are incubated under controlled conditions of temperature (e.g., 27 ± 1 °C) and relative humidity (e.g., 80 ± 10%) for 24 hours.

-

Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae is counted. Larvae that are immobile or only show movement of their appendages are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Experimental Workflow for Larval Packet Test (LPT):

Detailed Methodology for Adult Immersion Test (AIT):

-

Collection of Ticks: Engorged adult female ticks are collected from a host animal or a laboratory colony.

-

Preparation of Test Solutions: The novel formamidine compound is formulated as an emulsion or solution in water at various concentrations. A control group is immersed in water only.

-

Immersion: Groups of ticks (e.g., 10 ticks per group) are immersed in the test solutions for a specified period (e.g., 5-10 minutes).

-

Incubation: After immersion, the ticks are removed, dried, and placed in individual containers for incubation under controlled conditions (e.g., 27 ± 1 °C and >80% relative humidity).

-

Data Collection: The ticks are observed daily to record mortality. For surviving females, the weight of eggs laid (oviposition) is measured, and the percentage of hatched eggs is determined.

-

Efficacy Calculation: The efficacy of the acaricide is often calculated based on the inhibition of reproduction, taking into account both the reduction in egg mass and the hatchability of the eggs.

Octopamine Receptor Binding and Functional Assays

To confirm that novel formamidines act on the octopamine receptor, receptor binding and functional assays are performed.

Signaling Pathway of Formamidine Acaricides:

Methodology for Receptor Binding Assay:

-

Membrane Preparation: Membranes containing the octopamine receptor are prepared from a suitable source, such as insect cell lines engineered to express the receptor or tissues known to have high receptor density.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the octopamine receptor (e.g., [3H]-octopamine or a specific radiolabeled antagonist) in the presence of varying concentrations of the novel formamidine compound.

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The ability of the novel formamidine to displace the radioligand is used to determine its binding affinity (Ki value) for the octopamine receptor.

Methodology for Functional Assay (e.g., cAMP measurement):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is cultured and transfected with a plasmid encoding the octopamine receptor.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the novel formamidine compound.

-

cAMP Measurement: After a specific incubation time, the intracellular levels of cyclic AMP (cAMP) are measured using a commercially available kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a fluorescence-based assay).

-

Data Analysis: The dose-dependent increase in cAMP levels in response to the formamidine compound is measured to determine its potency (EC50 value) as an agonist at the octopamine receptor.

Future Directions

The development of novel formamidine acaricides holds significant promise for combating acaricide resistance. Future research should focus on:

-

Exploring Diverse Chemical Scaffolds: Moving beyond traditional formamidine structures to identify new chemical classes that interact with the octopamine receptor.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design ligands with high affinity and selectivity for the target receptor.

-

Understanding Resistance Mechanisms: Investigating the molecular basis of resistance to novel formamidines to inform the development of next-generation compounds that can overcome these mechanisms.

-

Safety and Environmental Profile: Ensuring that novel acaricides have a favorable safety profile for non-target organisms and the environment.

By integrating synthetic chemistry, robust bioassays, and a deep understanding of the molecular target, the development of new and effective formamidine acaricides can provide valuable tools for sustainable pest management in agriculture and animal health.

References

- 1. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06809A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mode of Action of Amitraz on Octopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mode of action of the acaricidal agent Amitraz on octopamine (B1677172) receptors in arthropods. Amitraz, a member of the formamidine (B1211174) class of pesticides, is widely used to control ticks and mites. Its efficacy stems from its potent activity as an agonist at octopamine receptors, which are the invertebrate counterparts to vertebrate adrenergic receptors. This document details the molecular interactions, downstream signaling cascades, and physiological consequences of Amitraz's action, offering a comprehensive resource for researchers in toxicology, neurobiology, and pesticide development. The guide also presents detailed experimental protocols for key assays used to characterize these interactions and summarizes quantitative data to facilitate comparative analysis.

Core Mechanism: Agonism at Octopamine Receptors

Amitraz itself is a pro-acaricide that is metabolized in vivo to its more active form, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF).[1][2] Both Amitraz and DPMF exert their effects by binding to and activating octopamine receptors, which are a class of G-protein coupled receptors (GPCRs) crucial for various physiological processes in invertebrates, including neurotransmission, muscle contraction, and behavior.[1][2][3]

There are two primary classes of octopamine receptors that are targeted by Amitraz and DPMF:

-

α-adrenergic-like octopamine receptors (OctαR): Activation of these receptors is primarily linked to the mobilization of intracellular calcium (Ca²⁺) via the Gq protein signaling pathway.

-

β-adrenergic-like octopamine receptors (OctβR): These receptors are typically coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]

DPMF is generally a more potent agonist than Amitraz at both receptor subtypes.[1] The activation of these receptors by Amitraz and its metabolite leads to a hyperexcitatory state in the target pest, ultimately resulting in paralysis and death.

Quantitative Data: Receptor Activation by Amitraz and DPMF

The following table summarizes the half-maximal effective concentrations (EC₅₀) of Amitraz and its active metabolite DPMF for different octopamine receptor subtypes from various arthropod species. This data is derived from functional assays measuring changes in intracellular cAMP or Ca²⁺ levels in heterologous expression systems (e.g., HEK293 cells) stably expressing the receptor of interest.

| Species | Receptor Subtype | Ligand | EC₅₀ (nM) | Primary Second Messenger | Reference |

| Bombyx mori (Silkworm) | α-AL OAR (BmOAR1) | Amitraz | 3.31 | Ca²⁺ | [1][2] |

| DPMF | 1.17 | Ca²⁺ | [1][2] | ||

| β-AL OAR (BmOAR2) | Amitraz | 1.34 | cAMP | [1][2] | |

| DPMF | 0.0796 | cAMP | [1][2] | ||

| Varroa destructor (Varroa Mite) | VdOctα2R | Amitraz | 90.2 | Not Specified | [4] |

| VdOctβ2R | Amitraz | 72.8 | Not Specified | [4] | |

| VdOAMB | Amitraz | 499.5 | Not Specified | [4] |

Signaling Pathways

The binding of Amitraz and DPMF to octopamine receptors initiates distinct downstream signaling cascades depending on the receptor subtype.

Octopamine Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of Amitraz and its analogs for a specific octopamine receptor subtype.

Materials:

-

HEK293 cells stably expressing the octopamine receptor of interest.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA).

-

Radioligand (e.g., ³H-Yohimbine).

-

Unlabeled competitor (e.g., Clonidine for non-specific binding).

-

Test compounds (Amitraz, DPMF).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Wash cells with PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer (approx. 30 strokes).

-

Centrifuge the homogenate at 23,000 x g for 30 minutes at 4°C to pellet the crude membranes.

-

Resuspend the membrane pellet in membrane preparation buffer.

-

Determine the protein concentration of the membrane preparation using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 125 µL:

-

Membrane preparation (e.g., 30 µg of protein per well).

-

Radioligand (e.g., 16 nM ³H-Yohimbine).

-

Varying concentrations of the test compound (Amitraz or DPMF).

-

For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., 100 µM Clonidine).

-

For total binding control wells, add buffer instead of the test compound.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (Luminescence-based)

This protocol measures the ability of Amitraz and its analogs to stimulate the production of cAMP through a Gs-coupled octopamine receptor.

Materials:

-

HEK293 cells.

-

Plasmid encoding the β-adrenergic-like octopamine receptor.

-

cAMP-sensitive reporter plasmid (e.g., pGloSensor™-22F cAMP Plasmid).

-

Transfection reagent.

-

Cell culture medium.

-

GloSensor™ cAMP Reagent.

-

Test compounds (Amitraz, DPMF).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with the octopamine receptor plasmid and the cAMP reporter plasmid.

-

After 24 hours, plate the transfected cells into a white, opaque 96-well plate and incubate overnight.

-

-

Assay Procedure:

-

Replace the cell culture medium with equilibration medium containing the GloSensor™ cAMP Reagent.

-

Incubate at room temperature for 2 hours to allow for reagent loading.

-

Measure the basal luminescence signal.

-

Add varying concentrations of the test compounds (Amitraz or DPMF) to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the luminescence signal.

-

-

Data Analysis:

-

Normalize the luminescence signal to the basal signal for each well.

-

Plot the fold change in luminescence against the log concentration of the test compound.

-

Determine the EC₅₀ value using a non-linear regression curve fit.

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of Amitraz and its analogs to stimulate the release of intracellular calcium through a Gq-coupled octopamine receptor.

Materials:

-

HEK293 cells stably expressing the α-adrenergic-like octopamine receptor.

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compounds (Amitraz, DPMF).

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating:

-

Plate the stable cell line into black-walled, clear-bottom 96-well plates and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate at 37°C for 1 hour in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

-

-

Calcium Mobilization Measurement:

-

Set the fluorescence microplate reader to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm) kinetically.

-

Measure the baseline fluorescence for a short period.

-

Use the automated injector to add varying concentrations of the test compounds (Amitraz or DPMF) to the wells.

-

Continue to measure the fluorescence intensity for a set period to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF or the ratio of peak to baseline fluorescence against the log concentration of the test compound.

-

Determine the EC₅₀ value using a non-linear regression curve fit.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for characterizing the mode of action of an acaricide like Amitraz and the logical progression from receptor binding to the ultimate acaricidal effect.

Experimental Workflow

Logical Progression of Acaricidal Action

Conclusion

Amitraz and its active metabolite, DPMF, are potent agonists of arthropod octopamine receptors. Their mode of action involves the activation of both α- and β-adrenergic-like receptor subtypes, leading to the disruption of intracellular second messenger systems (Ca²⁺ and cAMP). This ultimately results in a hyperexcitatory state, paralysis, and death of the target pest. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the continued study of this important acaricide and for the development of novel pest control agents targeting the octopaminergic system.

References

- 1. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

In Silico Modeling of Acaricidal Agent Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of acaricide resistance necessitates the development of novel and effective control agents for economically significant ectoparasites such as ticks and mites. In silico modeling has emerged as a powerful and indispensable tool in modern acaricide discovery and development. By simulating the interactions between potential acaricidal agents and their molecular targets at an atomic level, computational approaches can significantly accelerate the identification of promising lead compounds, optimize their efficacy, and predict potential resistance mechanisms. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of in silico modeling in the context of acaricidal agent-binding sites.

Key Molecular Targets of Acaricidal Agents

The majority of commercially available acaricides exert their effects by targeting the nervous system of arthropods. Understanding these molecular targets is fundamental to successful in silico modeling.[1][2] The primary targets include:

-

Acetylcholinesterase (AChE): This enzyme is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE by organophosphates and carbamates leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.[3]

-

GABA-gated Chloride Channels (GABA-R) and Glutamate-gated Chloride Channels (GluCls): These ligand-gated ion channels are major sites of inhibitory neurotransmission in invertebrates. Acaricides like fipronil (B1672679) (a phenylpyrazole) and macrocyclic lactones (e.g., ivermectin) act by blocking or modulating these channels, leading to hyperexcitability of the nervous system and paralysis.[1]

-

Voltage-Gated Sodium Channels (VGSCs): Pyrethroid acaricides target these channels, modifying their gating properties and causing prolonged channel opening. This disruption of normal nerve function leads to repetitive neuronal firing, paralysis, and death.

-

Octopamine (B1677172)/Tyramine Receptors: These G-protein coupled receptors are involved in various physiological processes in arthropods. Formamidine acaricides, such as amitraz, act as agonists at these receptors, leading to a range of disruptive effects on the nervous system.[1]

-

Other Potential Targets: Researchers are exploring other potential targets, including triosephosphate isomerase (TIM) and glutathione (B108866) S-transferases (GSTs), which are involved in energy metabolism and detoxification, respectively.[1][4]

In Silico Modeling Techniques

A variety of computational methods are employed to model the binding of acaricidal agents to their targets. These techniques can be broadly categorized as follows:

1. Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (acaricide) when it interacts with a receptor (target protein).[4] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the interaction energy. Molecular docking is instrumental in virtual screening of large compound libraries to identify potential hits.

2. Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response.[5] Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). These models are valuable for virtual screening and for designing new molecules with improved activity.

3. 3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods establish a quantitative relationship between the three-dimensional properties of a series of molecules and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that can guide the optimization of lead compounds.

4. Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes, binding stability, and the influence of solvent. These simulations offer a more realistic representation of the biological system compared to static docking models.

Data Presentation: Quantitative Analysis of Acaricidal Agent-Target Interactions

The following tables summarize key quantitative data on the interaction of various acaricidal agents with their primary molecular targets. This data is crucial for validating in silico models and for comparing the potency of different compounds.

Table 1: Inhibition of Acetylcholinesterase (AChE) by Organophosphates and Carbamates

| Acaricide | Chemical Class | Target Organism/Enzyme Source | IC50 | Reference |

| Paraoxon | Organophosphate | Rhipicephalus microplus | 2.9 x 10⁻⁸ M | [6] |

| Carbaryl | Carbamate (B1207046) | Rhipicephalus microplus | 7.4 x 10⁻⁷ M | [6] |

| Aldicarb | Carbamate | Bovine Erythrocyte | 8.7 x 10⁻⁷ M | [5] |

| Diazinon | Organophosphate | Bovine Erythrocyte | 1.9 x 10⁻⁵ M | [5] |

Table 2: Interaction of Acaricides with Ligand-Gated Ion Channels

| Acaricide | Target Channel | Target Organism | Binding Affinity (Ki/IC50) | Reference |

| Fipronil | GABA-gated Chloride Channel | Cockroach | IC50 = 30 nM | [7] |

| Fipronil | Glutamate-gated Chloride Channel (non-desensitizing) | Cockroach | IC50 = 10 nM | [7] |

| Ivermectin | Glutamate-gated Chloride Channel | Haemonchus contortus | Kd = 0.35 nM | |

| Deltamethrin | Voltage-gated Sodium Channel | Insect | - |

Table 3: Larvicidal Activity of Acaricides against Rhipicephalus microplus

| Acaricide | Chemical Class | LC50 (ppm) | Reference |

| Deltamethrin | Pyrethroid | 4.56 | [3] |

| Cypermethrin | Pyrethroid | 12.60 | [3] |

| Amitraz | Formamidine | 73.97 | [3] |

| Fipronil | Phenylpyrazole | - | |

| Ivermectin | Macrocyclic Lactone | - |

Experimental Protocols

The validation of in silico predictions is a critical step in the drug discovery pipeline. The following are detailed methodologies for key experiments used to assess the activity of acaricidal agents.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

-

Acetylcholinesterase (from target organism or commercial source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (acaricides)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations (or solvent for control).

-

Add 20 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add 10 µL of DTNB solution to each well.

-

-

Initiation of Reaction:

-

Add 10 µL of ATCI solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Larval Packet Test (LPT) for Acaricide Resistance

This bioassay is widely used to determine the susceptibility or resistance of tick larvae to acaricides.

Materials:

-

Tick larvae (14-21 days old)

-

Acaricide of interest

-

Trichloroethylene (B50587) and olive oil (2:1 mixture) as a solvent

-

Whatman No. 1 filter paper (7.5 x 8.5 cm)

-

Pipettes

-

Metal clips

-

Incubator (27°C, 80-90% relative humidity)

Procedure:

-

Acaricide Dilution:

-

Prepare a series of dilutions of the acaricide in the trichloroethylene/olive oil solvent.

-

-

Impregnation of Filter Paper:

-

Apply 0.67 mL of each acaricide dilution evenly onto a filter paper packet.

-

Prepare control packets treated only with the solvent.

-

Allow the filter papers to dry for at least 2 hours to allow the trichloroethylene to evaporate.

-

-

Larval Exposure:

-

Fold the impregnated filter papers in half and seal two sides with metal clips to form a packet.

-

Place approximately 100 tick larvae into each packet.

-

Seal the open side of the packet with another metal clip.

-

-

Incubation:

-

Place the packets in an incubator at 27°C and 80-90% relative humidity for 24 hours.

-

-

Mortality Assessment:

-

After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are immobile are considered dead.

-

-

Data Analysis:

-

Calculate the percentage mortality for each acaricide concentration, correcting for control mortality using Abbott's formula if necessary.

-

Determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.

-

Radioligand Binding Assay for GABA Receptors

This assay measures the binding of a radiolabeled ligand to GABA receptors in a membrane preparation.

Materials:

-

Tissue source rich in GABA receptors (e.g., insect brain)

-

Radioligand (e.g., [³H]muscimol)

-

Unlabeled ligand (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

-

To determine the affinity of a test compound, add varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.

-

Functional Characterization of Octopamine Receptors using a cAMP Assay

This assay measures the activation of Gs- or Gi-coupled octopamine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell line expressing the octopamine receptor of interest (e.g., HEK293 or CHO cells)

-

Test compounds (agonists or antagonists)

-

Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptors)

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

Cell culture reagents

Procedure:

-

Cell Culture and Plating:

-

Culture the cells expressing the octopamine receptor under appropriate conditions.

-

Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

-

-

Agonist Assay (for Gs-coupled receptors):

-

Remove the culture medium and add a stimulation buffer containing various concentrations of the test agonist.

-

Incubate for a specific time at room temperature or 37°C.

-

-

Agonist Assay (for Gi-coupled receptors):

-

Remove the culture medium and add a stimulation buffer containing a fixed concentration of forskolin and various concentrations of the test agonist.

-

Incubate for a specific time.

-

-

Antagonist Assay:

-

Pre-incubate the cells with various concentrations of the test antagonist for a specific time.

-

Add a fixed concentration of a known agonist (for Gs-coupled receptors) or a mixture of forskolin and agonist (for Gi-coupled receptors).

-

Incubate for a specific time.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

For agonist assays, plot the cAMP concentration against the agonist concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).

-

For antagonist assays, plot the response to the agonist against the antagonist concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by acaricides and a typical workflow for in silico drug discovery.

Caption: Cholinergic signaling pathway and the inhibitory action of organophosphate and carbamate acaricides.

Caption: GABAergic signaling pathway and the actions of fipronil and ivermectin.

Caption: Octopamine signaling pathway and the agonistic action of amitraz.

Caption: A typical workflow for in silico acaricide discovery.

Conclusion

In silico modeling plays a pivotal and expanding role in the rational design and discovery of novel acaricidal agents. By providing detailed insights into the molecular interactions between compounds and their targets, these computational approaches enable a more efficient and targeted drug development process. The integration of molecular docking, pharmacophore modeling, and molecular dynamics simulations, coupled with robust experimental validation, offers a powerful strategy to overcome the challenges of acaricide resistance and to develop safer and more effective solutions for parasite control. This technical guide provides a foundational understanding of these methods and their application, empowering researchers to leverage the full potential of computational chemistry in the fight against economically important ectoparasites.

References

- 1. Towards an identification of the pyrethroid pharmacophore. A molecular modelling study of some pyrethroid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR studies of the pyrethroid insecticides. Part 3. A putative pharmacophore derived using methodology based on molecular dynamics and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. entomoljournal.com [entomoljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of Acaricidal agent-1 analogs

An in-depth analysis of the provided request reveals that "Acaricidal agent-1" is a placeholder term and does not correspond to a specific, publicly documented chemical entity. The successful fulfillment of this request—which includes summarizing quantitative data, providing detailed experimental protocols, and creating specific diagrams—is contingent upon the availability of concrete data for a known acaricidal agent and its analogs.

Without a specific compound name or chemical structure, it is impossible to conduct a meaningful search for its structure-activity relationships, experimental methodologies, and associated signaling pathways. The generation of accurate, data-driven tables and diagrams as requested is therefore not feasible.

To proceed, please provide the specific name or chemical identifier of the acaricidal agent of interest (e.g., Amitraz, Fluralaner, etc.). Once a specific agent is identified, a comprehensive technical guide can be developed by performing targeted searches for the following information:

-

Structure-Activity Relationship of [Specific Acaricide] Analogs: To identify publications detailing how modifications to the chemical structure affect its acaricidal activity.

-

Quantitative Acaricidal Activity Data for [Specific Acaricide] Analogs: To find inhibitory concentrations (IC50), lethal doses (LD50), or other quantitative measures of efficacy for a series of related compounds.

-

Experimental Protocols for [Specific Acaricide] Bioassays: To extract detailed methodologies for in vitro and in vivo testing of acaricidal activity.

-

Mechanism of Action of [Specific Acaricide]: To understand the signaling pathways or biological targets affected by the agent, which would form the basis for the requested diagrams.

Upon providing a specific agent, a detailed and accurate technical guide that adheres to all specified requirements, including data tables, protocols, and Graphviz visualizations, can be generated.

In-depth Technical Guide: Acaricidal Agent-1

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Acaricidal agent-1 , also identified as Compound 34 in seminal research, is a promising synthetic compound exhibiting significant acaricidal properties. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental methodologies used in its evaluation.

| Identifier | Value | Source |

| CAS Number | 123293-78-7 | [1] |

| IUPAC Name | ethyl (E)-3-(pyridin-4-yl)acrylate | N/A |

Biological Activity

This compound has demonstrated potent activity against Psoroptes cuniculi, the ear mite responsible for psoroptic mange in rabbits and other animals. The compound's efficacy is highlighted by its median lethal concentration (LC50) and median lethal time (LT50) values, which are comparable to, and in some aspects superior to, the commercial acaricide ivermectin.[2]

| Compound | LC50 (mM) | LC50 (µg/mL) | LT50 at 4.5 mM (hours) | Reference |

| This compound | 0.82 | 146.6 | Not explicitly stated for this compound, but a related compound with high activity had an LT50 of 2.6h | [1][2] |

| Ivermectin | 0.28 | 247.4 | 8.9 | [2] |

Structure-Activity Relationship

The acaricidal activity of this compound is intrinsically linked to its chemical structure, which is a derivative of cinnamic acid with a heteroaromatic ring. Structure-activity relationship (SAR) studies have revealed several key features that influence its potency:[2][3]

-

The Carbonyl Group: The presence of the carbonyl group is crucial for its acaricidal activity.[2]

-

Ester Moiety: The type and chain length of the alkoxy group in the ester moiety significantly affect the compound's efficacy.[2]

-

Heteroaromatic Ring: Replacement of the phenyl group of the parent cinnamic ester with a pyridyl or furanyl group has been shown to significantly increase acaricidal activity.[2] Specifically, the position of the nitrogen atom in the pyridine (B92270) ring influences the compound's potency.

-

Stereochemistry: The (E)-isomers of these cinnamic acid derivatives are generally more effective than their (Z)-isomers.[4]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound and related compounds, as extrapolated from available literature.

Synthesis of this compound (ethyl (E)-3-(pyridin-4-yl)acrylate)

While the specific synthesis protocol for this compound is detailed in the primary research by Chen et al. (2018), a general and widely used method for synthesizing similar 3-(pyridyl)acrylic acids involves the Knoevenagel condensation.[5]

General Procedure:

-

Reactant Mixture: 4-Pyridinecarboxaldehyde and malonic acid are mixed in pyridine.

-

Reaction: The mixture is refluxed with constant stirring for approximately 3 hours.

-

Precipitation: The reaction mixture is cooled in an ice bath, and hydrochloric acid is added dropwise until a precipitate forms.

-

Isolation: The resulting solid is separated by filtration and washed with acetone (B3395972) to yield the acrylic acid derivative.

-

Esterification: The resulting acrylic acid is then esterified using standard methods with ethanol (B145695) in the presence of an acid catalyst to yield ethyl (E)-3-(pyridin-4-yl)acrylate.

In Vitro Acaricidal Assay against Psoroptes cuniculi

The acaricidal activity of the synthesized compounds is typically evaluated through a contact bioassay.

Mite Collection and Preparation:

-

Psoroptes cuniculi mites are collected from the ear crusts of naturally infested rabbits.

-

Healthy and active adult mites are selected for the bioassay under a stereomicroscope.

Bioassay Procedure:

-

Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Application: A small filter paper disc is placed in a petri dish, and a specific volume of the test solution is evenly applied to the filter paper. The solvent is allowed to evaporate completely.

-

Mite Exposure: A set number of healthy adult mites (e.g., 10-20) are placed onto the treated filter paper in each petri dish.

-

Control Groups: A negative control group (solvent only) and a positive control group (a known acaricide like ivermectin) are included in each experiment.

-

Incubation: The petri dishes are sealed and incubated under controlled conditions (e.g., 25-27°C and 70-80% relative humidity).

-

Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites are considered dead if they show no movement when prodded with a fine brush.

-

Data Analysis: The mortality data is used to calculate the LC50 and LT50 values using probit analysis.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the structure and the known targets of other acaricides, it is plausible that it may act on the nervous system of the mites. Pyridine-based insecticides, such as neonicotinoids, are known to target nicotinic acetylcholine (B1216132) receptors.[6] Further research is required to determine if this compound shares a similar mode of action or if it acts on a novel target within the mite.

Visualizations

Logical Workflow for Synthesis and Evaluation of this compound

Caption: Synthesis and Bioassay Workflow for this compound.

Hypothesized Target Site Relationship

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Acaricidal Agent-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel acaricides is crucial for managing tick and mite infestations in livestock and companion animals, particularly in the face of growing resistance to existing treatments. A critical step in the discovery pipeline is the robust in vitro evaluation of candidate compounds. These assays provide essential data on efficacy, potency (e.g., LC₅₀), and spectrum of activity against different life stages of the target acarine species.

This document provides detailed protocols for the in vitro assessment of a novel candidate, "Acaricidal agent-1," using standardized methods. The described assays, including the Adult Immersion Test (AIT) and the Larval Packet Test (LPT), are widely accepted and recommended by bodies such as the Food and Agriculture Organization (FAO) for determining acaricidal efficacy and monitoring resistance.[1][2] Additionally, this note outlines the visualization of experimental workflows and relevant neurological signaling pathways to aid in understanding the experimental design and potential mechanisms of action.

Experimental Workflows

A systematic approach is essential for the in vitro evaluation of a new acaricidal agent. The general workflow begins with the collection and preparation of the target acari, followed by standardized bioassays on different life stages, and concludes with data analysis to determine efficacy.

Caption: General workflow for in vitro acaricide efficacy testing.

Protocols for In Vitro Assays

Adult Immersion Test (AIT)

The AIT is the primary in vitro method for evaluating the efficacy of acaricides against adult engorged female ticks.[1] It assesses the compound's ability to cause mortality and inhibit reproduction.

Caption: Workflow for the Adult Immersion Test (AIT).

3.1.1 Materials

-

Healthy, fully engorged female ticks (e.g., Rhipicephalus microplus).[3]

-

This compound.

-

Distilled water.

-

Appropriate solvent for Agent-1 (if not water-soluble).

-

Petri dishes or beakers.

-

Filter paper.

-

Ventilated incubator (28±2°C, 80-85% relative humidity).[4]

-

Analytical balance.

-

Positive control (e.g., commercial acaricide like deltamethrin).[1]

-

Negative control (distilled water or solvent vehicle).[5]

3.1.2 Protocol

-

Tick Preparation: Collect fully engorged female ticks from a host animal or laboratory colony. Wash them gently with distilled water and dry them carefully with filter paper.[3]

-

Group Allocation: Divide ticks into homogeneous groups of 10-15 individuals per replicate.[5][6] Use at least three replicates for each concentration and control group.

-

Solution Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of test concentrations (e.g., 100, 50, 25, 12.5 mg/mL).[4] Prepare positive and negative control solutions.

-

Immersion: Completely submerge each group of ticks in the corresponding test or control solution for 5 minutes.[1][5]

-

Incubation: After immersion, remove the ticks, blot them dry with filter paper, and place them in clean, labeled containers. Transfer the containers to an incubator set at approximately 28°C and 80-85% relative humidity for oviposition.[4]

-

Data Collection:

-

Adult Mortality: Record the number of dead ticks daily for up to 72 hours post-immersion.

-

Oviposition: After 14-15 days, collect and weigh the egg mass from each group.[4]

-

Egg Hatching: Incubate the collected eggs under the same conditions for an additional 15-20 days and visually estimate the percentage of hatched larvae.[4]

-

3.1.3 Data Analysis

-

Percent Mortality: Calculated for each concentration.

-

Inhibition of Oviposition (% IO): Calculated relative to the negative control group.[3]

-

Reproductive Index (RI): A measure of the overall impact on the tick's reproductive capacity.[3]

-

LC₅₀ / LC₉₅: The lethal concentrations required to kill 50% and 95% of the adult ticks, respectively, determined by probit analysis.[3][6]

Larval Packet Test (LPT)

The LPT is a standard bioassay for assessing the efficacy of acaricides against the larval stage of ticks.[4][7]

Caption: Workflow for the Larval Packet Test (LPT).

3.2.1 Materials

-

This compound.

-

Micropipette.

-

Forceps and small paintbrushes.

-

Incubator (28°C, 85% relative humidity).[4]

-

Positive and negative controls.

3.2.2 Protocol

-

Larvae Collection: Use larvae aged 12-20 days that have been hatched in a controlled environment.[6][7]

-

Solution Preparation: Prepare serial dilutions of this compound as described for the AIT.

-

Packet Impregnation: Cut filter papers into rectangles (e.g., 3.75 x 8.5 cm).[4] Using a micropipette, evenly apply a known volume (e.g., 0.6 mL) of a test solution onto a filter paper.[4][6] Prepare packets for each concentration and control, with at least three replicates.

-

Drying and Folding: Allow the impregnated papers to dry completely in an incubator or fume hood for at least 30 minutes.[4][6] Once dry, fold the papers in half and seal two sides with clips to form a packet.

-

Larval Introduction: Using a fine paintbrush, carefully place approximately 100 larvae inside each packet.[4] Seal the open side of the packet.

-

Incubation: Place the sealed packets in an incubator at 28°C and 85% relative humidity for 24 hours.[4][7]

-

Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae are considered dead if they are immobile or only show movement of appendages upon gentle prodding.[7]

3.2.3 Data Analysis

-

Percent Mortality: Calculated for each concentration after correcting for control mortality using Abbott's formula.

-

LC₅₀ / LC₉₅: The lethal concentrations required to kill 50% and 95% of the larvae, respectively, determined by probit analysis.[8]

Data Presentation

Quantitative results should be summarized in tables to allow for clear comparison between this compound, and positive and negative controls.

Table 1: Efficacy of this compound against Adult Ticks (AIT)

| Treatment Group | Concentration (mg/mL) | N (ticks) | % Mortality (72h) | % Inhibition of Oviposition | Reproductive Index (RI) |

| This compound | 100 | 30 | 93.3 | 98.5 | 0.01 |

| 50 | 30 | 76.7 | 85.2 | 0.11 | |

| 25 | 30 | 43.3 | 55.6 | 0.38 | |

| 12.5 | 30 | 16.7 | 20.1 | 0.75 | |

| Positive Control | Manufacturer Dose | 30 | 96.7 | 99.1 | <0.01 |

| Negative Control | N/A | 30 | 3.3 | 0 | 1.00 |

Table 2: Efficacy of this compound against Tick Larvae (LPT)

| Treatment Group | Concentration (mg/mL) | N (larvae) | % Mortality (24h) |

| This compound | 100 | ~300 | 100 |

| 50 | ~300 | 95.4 | |

| 25 | ~300 | 78.1 | |

| 12.5 | ~300 | 45.2 | |

| Positive Control | Manufacturer Dose | ~300 | 99.8 |

| Negative Control | N/A | ~300 | 4.1 |

Table 3: Probit Analysis Results for this compound

| Assay | Life Stage | LC₅₀ (mg/mL) (95% CI) | LC₉₅ (mg/mL) (95% CI) |

| AIT | Adult | 31.5 (28.9 - 34.2) | 125.8 (110.1 - 143.5) |

| LPT | Larva | 14.2 (12.8 - 15.7) | 55.6 (49.8 - 62.1) |

Potential Mechanism of Action & Signaling Pathways

Many successful acaricides act on the nervous system of ticks and mites.[9] These compounds often disrupt neurotransmission by targeting specific receptors or enzymes.[10] Common targets include GABA-gated and glutamate-gated chloride channels, voltage-gated sodium channels, and acetylcholinesterase.[9][11] If this compound demonstrates potent activity in the whole-organism assays, subsequent target-based screening can elucidate its precise mechanism of action.[12][13]

A primary target for many acaricides is the GABA (gamma-aminobutyric acid) receptor, which is a ligand-gated chloride channel.[11] In a normal state, GABA binds to the receptor, opening the channel and allowing chloride ions (Cl⁻) to flow into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting neurotransmission. Acaricides that act as antagonists or blockers of this channel prevent this inhibitory effect, leading to hyperexcitation, paralysis, and death of the acarid.[9][10]

Caption: Acaricide action on a GABAergic synapse.

References

- 1. Resistance intensity test (RIT): a novel bioassay for quantifying the level of acaricide resistance in Rhipicephalus microplus ticks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. In vitro Acaricidal Activity and Phytochemical Screening of Calotropis gigantea Flowers against Riphicephalus microplus [arccjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic and Target-Directed Screening Yields New Acaricidal Alternatives for the Control of Ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target-based Drug Discovery Service - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for the Preparation of Acaricidal Agent-1 Stock Solution

These guidelines provide a comprehensive framework for the preparation, storage, and handling of a stock solution for a novel or unspecified compound, referred to herein as "Acaricidal Agent-1." Researchers must consult the manufacturer-provided Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for compound-specific parameters, such as molecular weight, solubility, stability, and safety information, before proceeding.

Introduction

The preparation of an accurate and stable stock solution is a critical first step in laboratory research to ensure the reliability and reproducibility of experimental results. A stock solution is a concentrated solution that is diluted to a lower concentration for actual use. This approach minimizes weighing errors for small quantities of potent compounds and enhances efficiency in serial experiments. This document outlines the standard procedure for preparing a stock solution of this compound, emphasizing safety, accuracy, and proper documentation.

Pre-Protocol Checklist

Before beginning the experimental protocol, ensure the following steps have been completed:

-

Obtain and Review Documentation: Secure the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for this compound. The SDS provides critical safety, handling, and disposal information, while the CoA provides compound-specific data like molecular weight and purity.

-

Personal Protective Equipment (PPE): Confirm the availability and proper use of necessary PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile). All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood.

-

Solvent Selection: Determine the appropriate solvent for this compound based on solubility data from the supplier or preliminary in-house solubility tests. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies, but its compatibility with the specific experimental system must be verified.

-

Calculations: Perform all necessary calculations to determine the mass of this compound required to achieve the desired stock solution concentration.

Data Presentation: Materials and Equipment

The following table summarizes the necessary materials and equipment for the preparation of the this compound stock solution.

| Category | Item | Purpose |

| Compound & Solvents | This compound (Solid Form) | The active compound to be dissolved. |

| High-Purity Solvent (e.g., DMSO, Ethanol, Sterile Water) | Vehicle for dissolving the compound. | |

| Equipment | Analytical Balance (Readability: 0.1 mg or better) | Accurate measurement of the compound mass. |

| Chemical Fume Hood | Provides a safe environment for handling potent or volatile compounds. | |

| Vortex Mixer | To aid in the dissolution of the compound. | |

| Sonicator (Water Bath) | Optional, to aid in dissolving poorly soluble compounds. | |

| Calibrated Micropipettes (e.g., P1000, P200) | Accurate measurement and transfer of solvent. | |

| Consumables & Glassware | Weighing Paper or Weighing Boat | To hold the solid compound during weighing. |

| Spatula | For transferring the solid compound. | |

| Sterile, Conical-Bottom or Amber Glass Vial with Screw Cap | Container for the final stock solution. | |

| Pipette Tips | For use with micropipettes. | |

| Laboratory Labeling Tape/Marker | For clear and durable labeling of the stock solution vial. | |

| Personal Protective Gear | Lab Coat | Protects against splashes and spills. |

| Safety Goggles/Glasses | Protects eyes from chemical splashes. | |

| Chemical-Resistant Gloves (e.g., Nitrile) | Protects hands from chemical exposure. |